molecular formula C11H16Cl2N2O B13312380 N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride

N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride

Cat. No.: B13312380
M. Wt: 263.16 g/mol
InChI Key: XDVQYOVCTRWSNY-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride is a secondary amine derivative featuring a chlorobenzyl group and an ethylamino-acetamide backbone. Its synthesis typically involves reactions between chloro-substituted benzyl halides and ethylamino-acetamide precursors, with purification via column chromatography . Key physicochemical properties include a molecular weight of ~386.87 g/mol (based on structural analogs) and a polar Rf value of 0.3 under 60:40 ethyl acetate/petroleum ether conditions .

Properties

Molecular Formula

C11H16Cl2N2O

Molecular Weight

263.16 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide;hydrochloride

InChI

InChI=1S/C11H15ClN2O.ClH/c1-2-13-8-11(15)14-7-9-3-5-10(12)6-4-9;/h3-6,13H,2,7-8H2,1H3,(H,14,15);1H

InChI Key

XDVQYOVCTRWSNY-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)NCC1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with ethylamine, followed by the addition of acetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification methods such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride:

Synthesis and Properties
this compound has the molecular formula C11H15ClN2OHClC_{11}H_{15}ClN_2O\cdot HCl and a molecular weight of 263.16 .

Potential Applications
While the provided search results do not offer extensive details, they do point to some potential applications and related research areas:

  • Research Biochemical: It is sold as a biochemical for proteomics research .
  • Herpes Virus Treatment: Compounds with a similar structure have been investigated for the treatment of diseases associated with herpes viruses, including human cytomegalovirus and herpes simplex viruses .
  • Anti-inflammatory Activity: Derivatives of chlorobenzyl compounds have shown anti-inflammatory activity .
  • Intermediate in Synthesis: It can be used as a building block in the synthesis of various chemical compounds .

Antimicrobial Research
Acetamides, a class of molecules to which this compound belongs, have demonstrated biological activities, and are being explored as potential antibacterial molecules . For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown potential against Klebsiella pneumoniae .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

The chlorobenzyl and ethylamino groups in the target compound are critical for its activity. Modifications to these moieties significantly alter physicochemical and biological properties:

Compound Name Substituent Modifications Melting Point (°C) Key Activity/Properties Reference
N-(4-Chlorobenzyl)-2-(ethylamino)acetamide hydrochloride Base structure 124.9–125.4 (analog) Discontinued; limited data on activity
2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide Added allyl and methoxyphenyl groups 124.9–125.4 Synthesized via multicomponent reaction; moderate polarity (Rf = 0.3)
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolinone core Not reported Anti-inflammatory activity superior to Diclofenac; moderate ulcerogenic potential
Monoethylglycinexylidide Hydrochloride (Impurity D) 2,6-Dimethylphenyl substituent Not reported Pharmaceutical impurity; structural analog

Key Observations :

  • Synthetic Flexibility : The allyl-methoxyphenyl analog () highlights the adaptability of the acetamide scaffold in multicomponent reactions, though its biological activity remains uncharacterized .
  • Pharmaceutical Impurities: Monoethylglycinexylidide () underscores the importance of structural purity in drug development, as minor substituent changes (e.g., dimethylphenyl vs. chlorobenzyl) alter pharmacological profiles .

Pharmacological Analogs

Ethylamino-acetamide derivatives are explored for diverse therapeutic applications:

  • Anti-inflammatory Agents: The quinazolinone-based analog () reduced inflammation with 20–30% greater efficacy than Diclofenac in preclinical models, though ulcerogenic risks remain a concern .
  • Antimicrobial Potential: Thiadiazol-2-yl analogs () with chlorobenzylthio groups (e.g., compound 5j) exhibit moderate antimicrobial activity, though direct comparisons to the target compound are unavailable .

Physicochemical Properties and Stability

  • Polarity and Solubility : The target compound’s Rf value (0.3) aligns with analogs containing methoxyphenyl or allyl groups, indicating similar polarity .
  • Thermal Stability : Melting points of structural analogs range widely (124–170°C), influenced by aromatic substituents and hydrogen-bonding capacity .

Biological Activity

N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride is a compound of significant interest in biochemical research and pharmaceutical applications. Its structural characteristics, particularly the presence of a 4-chlorobenzyl group and an ethylamino acetamide moiety, contribute to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₁H₁₆ClN₂O·HCl
  • Molecular Weight: 263.16 g/mol
  • Functional Groups: 4-chlorobenzyl group, ethylamino group

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyethylamino group enhances binding affinity to biological targets, while the chloro-phenyl group may improve stability and bioavailability. This compound is believed to modulate various biochemical pathways, influencing signal transduction and metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that the compound has significant antimicrobial effects against various pathogens, making it a candidate for further investigation in infectious disease treatment.
  • Antitumor Activity: In vitro studies have demonstrated its potential in reducing tumor burden and neovascularization in cancer models, particularly in breast cancer. This activity may be enhanced when used in combination with other chemotherapeutic agents like doxorubicin and gemcitabine .
  • Cytotoxic Effects: The compound has shown cytotoxicity in various cell lines, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can significantly influence its efficacy against cancer cells .

Case Studies

  • Breast Cancer Treatment:
    • A study demonstrated that this compound reduced tumor size in mouse models when combined with standard chemotherapy drugs. The compound's ability to sensitize breast cancer cells to chemotherapy was highlighted, suggesting a synergistic effect that warrants further exploration .
  • Antimicrobial Testing:
    • In vitro assays have confirmed the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

Research Findings Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against various pathogens
AntitumorReduced tumor burden in mouse models
CytotoxicitySignificant effects on cancer cell lines
Synergistic EffectsEnhanced efficacy with other chemotherapeutics

Q & A

Q. What are the key synthetic routes for N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Nucleophilic Substitution : React 4-chlorobenzyl chloride with ethylenediamine derivatives under controlled pH (8–9) to form the N-(4-chlorobenzyl)ethylamine intermediate .

Acetylation : Treat the intermediate with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C to prevent side reactions .

Salt Formation : React the acetamide derivative with hydrochloric acid in ethanol to yield the hydrochloride salt .
Optimization Tips :

  • Use catalysts like triethylamine to enhance acetylation efficiency.
  • Monitor reaction progress via TLC or HPLC to ensure purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms structural integrity (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm, ethylamino protons at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~ 285.1) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) .

Q. How does the hydrochloride salt form influence solubility and stability?

Methodological Answer:

  • Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) compared to the free base, facilitating in vitro assays .
  • Stability :
    • Store at -20°C in desiccated conditions to prevent hygroscopic degradation .
    • Avoid prolonged exposure to light or basic pH (>8), which may hydrolyze the acetamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Variable Control : Compare assay conditions (e.g., cell lines, incubation time, solvent used). For example, discrepancies in IC₅₀ values may arise from DMSO concentration differences .
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D-NMR to rule out batch-to-batch variations .
  • Mechanistic Studies : Use competitive binding assays or knock-out models to confirm target specificity (e.g., receptor antagonism vs. enzyme inhibition) .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors for precise temperature control (e.g., 50°C ± 1°C) and reduced side-product formation .
  • Crystallization : Use anti-solvent addition (e.g., diethyl ether) to precipitate the hydrochloride salt, achieving >90% yield and >99% purity .
  • Process Analytics : Integrate PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Q. What hypotheses exist regarding the compound’s mechanism of action in neurological studies?

Methodological Answer:

  • Receptor Modulation : Structural analogs (e.g., lidocaine derivatives) suggest potential sodium channel blocking activity, which could be tested via patch-clamp electrophysiology .
  • Enzyme Inhibition : Hypothesize acetylcholinesterase (AChE) inhibition based on acetamide moiety interactions; validate via Ellman’s assay .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in hepatic microsomes, which may contribute to prolonged effects .

Q. How can researchers address stability challenges during in vivo pharmacokinetic studies?

Methodological Answer:

  • Formulation : Prepare lyophilized powders with cyclodextrin to enhance plasma stability .
  • Sampling Protocol : Collect blood samples at ≤5-min intervals post-administration to capture rapid clearance phases .
  • Metabolite Tracking : Use radiolabeled (¹⁴C) analogs to quantify tissue distribution and excretion pathways .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to suspected targets (e.g., GABAₐ receptors) with force fields like AMBER .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
  • QSAR Modeling : Develop predictive models using descriptors like logP and polar surface area to optimize bioactivity .

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